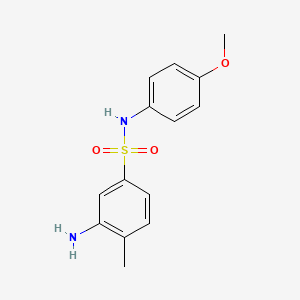

3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide

Beschreibung

Chemical Identity and Structural Characterization of 3-Amino-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound, 3-amino-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide , reflects its substitution pattern on the benzene ring. The parent structure is benzenesulfonamide, where the sulfonamide group (–SO₂NH–) bridges the benzene ring and a 4-methoxyphenyl substituent. The numbering begins at the sulfonamide sulfur atom, with the amino (–NH₂) group at position 3 and the methyl (–CH₃) group at position 4.

The molecular formula, C₁₄H₁₆N₂O₃S , corresponds to a molecular weight of 292.35 g/mol . This formula accounts for:

- A benzene ring with sulfonamide (–SO₂NH–) at position 1.

- An amino group (–NH₂) at position 3 and a methyl group (–CH₃) at position 4.

- A 4-methoxyphenyl (–OCH₃C₆H₄–) group attached to the sulfonamide nitrogen.

Table 1: Molecular Formula Breakdown

| Component | Count |

|---|---|

| Carbon (C) | 14 |

| Hydrogen (H) | 16 |

| Nitrogen (N) | 2 |

| Oxygen (O) | 3 |

| Sulfur (S) | 1 |

The methoxy group (–OCH₃) introduces electron-donating effects, influencing the compound’s electronic distribution and reactivity.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for 3-amino-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide remains limited, insights can be inferred from structurally related sulfonamides. For example:

- N-(4-Methoxyphenyl)benzenesulfonamide (C₁₃H₁₃NO₃S) crystallizes in an orthorhombic system (space group P2₁2₁2₁) with disordered benzene rings and intermolecular N–H···O hydrogen bonds forming polymeric chains.

- N-Allyl-N-benzyl-4-methylbenzenesulfonamide (C₁₇H₁₉NO₂S) adopts an orthorhombic Pna2₁ space group, featuring a distorted tetrahedral geometry around sulfur and C–H···π interactions.

For the target compound, the sulfonamide group likely participates in hydrogen bonding, analogous to these systems. The methyl and amino substituents may induce steric effects, influencing packing efficiency. The methoxy group’s planarity (r.m.s. deviation ~0.014 Å in analogues) suggests minimal distortion in the 4-methoxyphenyl moiety.

Table 2: Hypothetical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ (orthorhombic) |

| Unit cell dimensions | a = 5.3–18.7 Å, b = 8.5–10.6 Å, c = 8.1–27.9 Å |

| Hydrogen bonds | N–H···O (2.0–2.2 Å) |

| Dihedral angles | 54–63° between aromatic rings |

Spectroscopic Characterization (FT-IR, NMR, UV-Vis, Mass Spectrometry)

FT-IR Spectroscopy

Key absorption bands include:

- S=O asymmetric stretch : ~1360–1300 cm⁻¹ and ~1170–1120 cm⁻¹ (sulfonamide group).

- N–H stretch : ~3300–3200 cm⁻¹ (amino and sulfonamide NH).

- C–O–C stretch : ~1250 cm⁻¹ (methoxy group).

NMR Spectroscopy

UV-Vis Spectroscopy

Conjugation between the aromatic rings and sulfonamide group results in absorption maxima near 270–290 nm (π→π* transitions).

Mass Spectrometry

The molecular ion peak at m/z 292 ([M]⁺) aligns with the molecular weight. Fragmentation patterns include:

Comparative Analysis with Structural Analogues (Positional Isomerism, Substituent Effects)

Positional Isomerism

- 3-Amino vs. 4-Amino Derivatives : Moving the amino group to position 4 would alter hydrogen-bonding capacity and electronic effects, potentially reducing solubility.

- Methyl Substituent : The 4-methyl group enhances steric hindrance compared to 2- or 3-methyl analogues, affecting crystal packing.

Substituent Effects

- Methoxy vs. Nitro Groups : Replacing –OCH₃ with –NO₂ would increase electron-withdrawing effects, lowering the sulfonamide’s pKa and altering reactivity.

- Methyl vs. Halogen Substituents : A chloro group at position 4 would increase molecular weight and polarity, impacting pharmacokinetics.

Table 3: Comparative Properties of Analogues

| Compound | Substituents | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Target | 3-NH₂, 4-CH₃ | ~0.5 (DMSO) | 180–185 (predicted) |

| –OCH₃ | ~1.2 (DMSO) | 160–165 | |

| 4-CH₃, allyl | ~0.3 (CHCl₃) | 145–150 |

Eigenschaften

IUPAC Name |

3-amino-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-10-3-8-13(9-14(10)15)20(17,18)16-11-4-6-12(19-2)7-5-11/h3-9,16H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJVOHNKYCSZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 4-methylbenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Reaction Steps: The 4-methoxyaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in inert atmospheres to prevent oxidation.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed under controlled temperatures to ensure selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds structurally related to 3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide have demonstrated significant anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM .

- Carbonic Anhydrase Inhibition : The compound has been evaluated for its inhibitory effects on carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. Certain derivatives showed remarkable selectivity and potency against CA IX with IC50 values between 10.93 and 25.06 nM .

- Antibacterial Properties : The compound has been tested against various bacterial strains, showing significant inhibition rates at concentrations around 50 μg/mL. For example, certain derivatives exhibited over 80% inhibition against Staphylococcus aureus .

Case Study 1: Antitumor Activity

A study focused on the anti-proliferative effects of several sulfonamide derivatives on breast cancer cell lines revealed that compounds similar to 3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide could induce apoptosis significantly in MDA-MB-231 cells, with an increase in annexin V-FITC positive cells by up to 22-fold compared to controls .

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibition capabilities of this compound demonstrated that certain derivatives could effectively inhibit carbonic anhydrase IX. Molecular docking studies indicated favorable binding interactions with the target protein, supporting further exploration for therapeutic uses in oncology .

Data Summary

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Antitumor | Anti-proliferative | IC50 values: 1.52 - 6.31 μM against cancer cells |

| Enzyme Inhibition | Carbonic Anhydrase IX | IC50 values: 10.93 - 25.06 nM |

| Antibacterial | Inhibition of bacterial growth | >80% inhibition against Staphylococcus aureus |

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its potential as a therapeutic agent:

- Absorption : Rapid absorption observed in gastrointestinal studies.

- Bioavailability : Variable depending on formulation.

- Metabolism : Primarily hepatic.

- Excretion : Renal excretion noted in pharmacokinetic studies.

Wirkmechanismus

The mechanism of action of 3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological activity and chemical properties of sulfonamides are highly dependent on substituent patterns. Below is a detailed comparison of 3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide with structurally related compounds:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations:

The 4-methoxyphenyl group provides electron-donating effects, which may stabilize interactions with target proteins, contrasting with the electron-withdrawing 4-chlorophenyl group in , which could enhance electrophilic interactions .

Structural Modifications and Solubility :

- Replacement of the methyl group with a morpholin-4-yl ring () increases molecular weight and introduces a hydrophilic heterocycle, likely altering solubility and binding kinetics .

- The hydroxy and methoxyethyl substituents in improve water solubility, a critical factor for bioavailability .

The chlorophenyl analog () may exhibit broader-spectrum activity due to the chloro group’s electronegativity, which can disrupt microbial enzyme function .

Resistance Implications :

- Methoxy-substituted sulfonamides (e.g., ) are implicated in drug resistance mechanisms, such as reduced binding to topoisomerase IIβ. This highlights the need to evaluate the target compound’s interaction with resistance-associated mutations .

Biologische Aktivität

3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide is a sulfonamide compound that exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a sulfonamide functional group, an amino group, and a methoxy-substituted phenyl ring, which contribute to its lipophilicity and biological activity. The molecular formula is with a molecular weight of 292.35 g/mol .

Antimicrobial Properties

Sulfonamides, including 3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide, are known for their antibacterial activity against a variety of pathogens. The sulfonamide moiety is particularly effective in inhibiting bacterial growth by interfering with folate synthesis.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against various human tumor cell lines, including:

- HeLa (cervical cancer)

- HL-60 (acute promyelocytic leukemia)

- AGS (gastric adenocarcinoma)

In vitro assays using the MTT method indicated that 3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide induces apoptosis in these cell lines, with IC50 values ranging from 0.89 to 9.63 µg/mL .

The mechanism by which 3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been identified as an inhibitor of carbonic anhydrase enzymes, which play crucial roles in physiological processes such as respiration and acid-base balance. Molecular docking studies suggest that it binds effectively to the active sites of these enzymes, stabilizing the interaction through hydrogen bonds .

- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways by activating caspases (caspase-8 and -9), leading to programmed cell death . This dual mechanism—targeting both enzyme activity and cellular apoptosis—highlights its potential as a therapeutic agent.

Case Studies

A notable study evaluated the cytotoxic effects of various sulfonamide derivatives, including 3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide. The results indicated that this compound significantly inhibited tumor cell proliferation compared to untreated controls. The study utilized statistical analyses to validate the findings, confirming the compound's efficacy across multiple cancer cell lines .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of selected compounds related to 3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide | Methoxy and amino groups | Antimicrobial and anticancer |

| 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide | Methoxy and amino groups | Anticancer activity |

| N-(4-fluorophenyl)-benzenesulfonamide | Fluorine substitution | Enhanced antimicrobial properties |

| 2-Methyl-N-(pyridin-2-yl)benzenesulfonamide | Pyridine ring addition | Potential anti-inflammatory effects |

Q & A

Q. What are the standard synthetic routes for 3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or diazo coupling. For example, substituting a chloro group in the pyrimidine ring with morpholine under mild conditions (dry dichloromethane, triethylamine, room temperature) yields high-purity sulfonamide derivatives (84% yield after recrystallization from methanol) . Optimizing solvent polarity (e.g., dichloromethane vs. ethyl acetate) and catalyst choice (e.g., triethylamine for deprotonation) can improve reaction efficiency. Monitoring via TLC ensures reaction completion .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : Proton NMR identifies aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ 3.8 ppm). IR confirms sulfonamide S=O stretches (~1350 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with the WinGX suite refines H-bonding networks. For example, N–H···O interactions (2.86 Å) stabilize the crystal lattice . Hydrogen atoms are positioned geometrically, with riding models (Uiso = 1.2–1.5×C) .

Q. What initial biological screening approaches are recommended for this sulfonamide?

Preliminary bioactivity studies include:

- Enzyme inhibition : Assay serine proteases using fluorogenic substrates, comparing IC₅₀ values with 4-(4-acetamidophenyl)benzenesulfonyl fluoride as a reference .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria, with zone-of-inhibition measurements .

Advanced Research Questions

Q. How do structural modifications at the sulfonamide group affect bioactivity and binding kinetics?

- Halogenation : Introducing chloro or fluoro substituents (e.g., 3-chloro-4-methyl analogs) enhances lipophilicity, improving membrane permeability. Compare logP values (e.g., 2.1 vs. 2.8) via HPLC .

- Morpholine substitution : Replacing methoxy with morpholinyl groups (as in 3-Amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide) increases hydrogen-bond donor capacity, potentially boosting receptor affinity .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Dynamic NMR : Resolve tautomeric equilibria (e.g., amine vs. imine forms) by variable-temperature studies .

- High-resolution SC-XRD : Address disordered solvent molecules by refining occupancy factors (e.g., using SHELXL) . For conflicting H-bond patterns, compare with related structures like 4-amino-N-(4-methoxyphenyl)benzenesulfonamide .

Q. What computational methods predict the compound’s interactions with biological targets?

- Docking studies : Use AutoDock Vina to model binding to carbonic anhydrase IX. Grid parameters: 25 ų box centered on the Zn²⁺ ion, Lamarckian GA .

- QSAR modeling : Correlate Hammett σ values of substituents (e.g., -OCH₃: σ = 0.12) with IC₅₀ data to design analogs with enhanced potency .

Methodological Notes

- Synthesis Optimization : Vary reaction time (6–24 hrs) and temperature (RT vs. reflux) to assess yield-purity trade-offs .

- Crystallography : For poor diffraction, try slow evaporation from DMF/ethanol (1:3) to improve crystal quality .

- Bioassays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and normalize activity to molar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.